molecular formula C22H28N2O5S B11014686 {1-[({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid

{1-[({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid

Cat. No.: B11014686
M. Wt: 432.5 g/mol
InChI Key: GYRXJBNJZUFOEM-UHFFFAOYSA-N
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Description

The compound {1-[({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid is a complex organic molecule that features a thiazole ring, a cyclohexyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiazole.

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Final Assembly: The final step involves the coupling of the thiazole derivative with the cyclohexyl acetic acid derivative under peptide coupling conditions using reagents like EDCI and HOBt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps and the development of more efficient catalysts for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the dimethoxyphenyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the molecule.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are used under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring and the dimethoxyphenyl group.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

{1-[({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid: has several applications in scientific research:

Mechanism of Action

The mechanism of action of {1-[({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1-[({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid: is unique due to its combination of a thiazole ring, a dimethoxyphenyl group, and a cyclohexyl group, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C22H28N2O5S

Molecular Weight

432.5 g/mol

IUPAC Name

2-[1-[[[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C22H28N2O5S/c1-28-17-7-6-15(10-18(17)29-2)21-24-16(13-30-21)11-19(25)23-14-22(12-20(26)27)8-4-3-5-9-22/h6-7,10,13H,3-5,8-9,11-12,14H2,1-2H3,(H,23,25)(H,26,27)

InChI Key

GYRXJBNJZUFOEM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NCC3(CCCCC3)CC(=O)O)OC

Origin of Product

United States

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